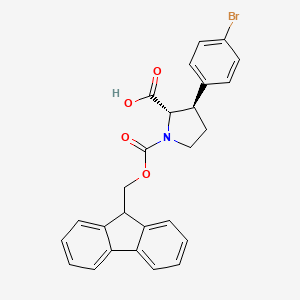

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid: is a complex organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

Reduction: Reduction reactions can target the carbonyl group or the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products will vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The most prominent application of this compound is in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS). This method is widely used in synthesizing peptides with specific sequences for research and therapeutic purposes.

Drug Development

Due to its structural properties, this compound serves as a potential lead in drug discovery. It can be modified to enhance its pharmacological properties, such as bioavailability and specificity towards target proteins or enzymes. For instance, derivatives of this compound have been explored for their activity against various cancer cell lines, showcasing promising results in preclinical studies.

Bioconjugation

The presence of functional groups in the compound allows for bioconjugation, which is crucial in developing targeted drug delivery systems. By attaching therapeutic agents or imaging probes to the pyrrolidine moiety, researchers can create conjugates that selectively target diseased tissues while minimizing side effects.

Material Science

In material science, derivatives of this compound are investigated for their potential use in creating smart materials that respond to environmental stimuli. The unique properties of the fluorene moiety contribute to the optical characteristics of these materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Peptide Synthesis | Demonstrated efficient coupling reactions using Fmoc-protected amino acids, achieving high yields in synthesizing bioactive peptides. |

| Study B | Anticancer Activity | Investigated derivatives of this compound against breast cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity. |

| Study C | Drug Delivery Systems | Developed bioconjugates using this compound to enhance the targeting of chemotherapeutic agents, resulting in improved therapeutic indices in animal models. |

Wirkmechanismus

The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the Fmoc group can protect reactive sites during synthesis. The pyrrolidine ring may engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

- rac-(2R,3S)-3-(4-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

- rac-(2R,3S)-3-(4-fluorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Uniqueness:

- The presence of the bromine atom in the bromophenyl group distinguishes it from its chloro- and fluoro- analogs.

- The bromine atom can participate in unique interactions and reactions, offering different reactivity and selectivity.

Biologische Aktivität

The compound (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

- Molecular Formula : C26H23BrN2O4

- Molecular Weight : 463.37 g/mol

- CAS Number : 2227775-85-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as fluorenone and bromobenzene derivatives. The fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and stability of intermediates during synthesis. The reaction pathways often include:

- Formation of the pyrrolidine ring.

- Introduction of the bromophenyl group via electrophilic substitution.

- Protection and deprotection steps to yield the final product.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures show significant inhibitory effects against Mycobacterium tuberculosis. For example, derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione have been reported to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of mycobacteria . The compound's structure allows it to interact with bacterial enzymes, potentially leading to its use as an antitubercular agent.

Enzyme Inhibition Studies

In vitro assays reveal that this compound exhibits binding affinity for various enzymes and receptors. A notable study demonstrated that similar compounds inhibited secretion in bacterial type III secretion systems (T3SS), which are critical for pathogenicity in several bacteria . The inhibition rates observed were concentration-dependent, suggesting a mechanism that could be exploited for therapeutic purposes.

Antiproliferative Effects

Compounds derived from fluorenone have shown promising antiproliferative activity against cancer cell lines. A series of derivatives were tested for their ability to inhibit cell growth, with some displaying significant effects by acting as topoisomerase inhibitors . This suggests that the compound may possess anticancer properties worth exploring further.

Case Studies

-

Inhibition of Mycobacterium tuberculosis

- Study : A series of fluorenone derivatives were synthesized and evaluated for their activity against M. tuberculosis. Some compounds displayed IC50 values in the low micromolar range, indicating strong inhibitory effects against both drug-sensitive and multi-drug resistant strains .

- Findings : The structure-activity relationship highlighted the importance of the fluorenyl group in enhancing biological activity.

- Antiproliferative Activity

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S,3R)-3-(4-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrNO4/c27-17-11-9-16(10-12-17)18-13-14-28(24(18)25(29)30)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTASAKZSKKJAO-KOSHJBKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=C(C=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1C2=CC=C(C=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.